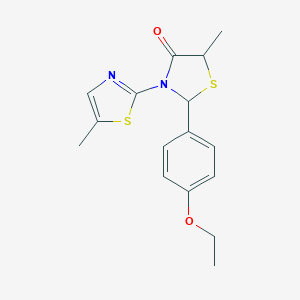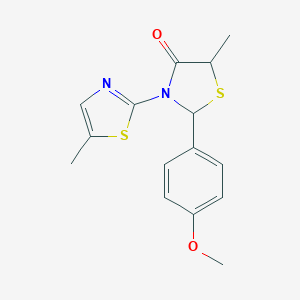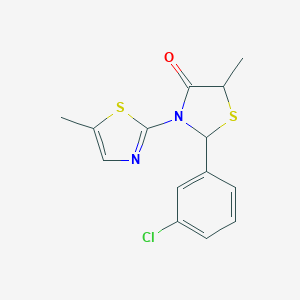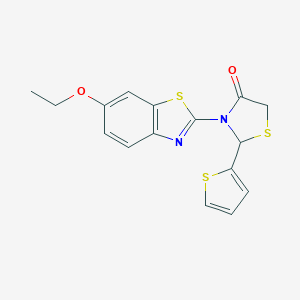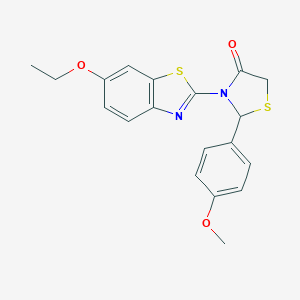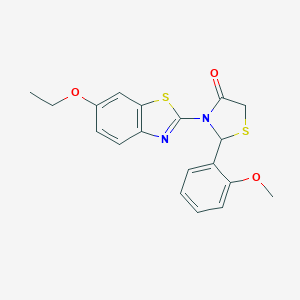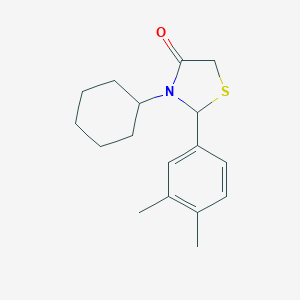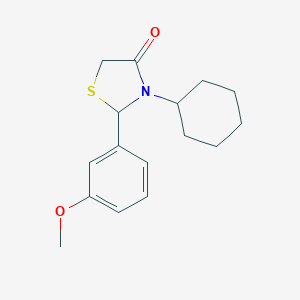![molecular formula C22H18N2O2S B277768 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide](/img/structure/B277768.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide, also known as BTA-1, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-1 is a benzothiazole derivative that has been synthesized and investigated for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide involves binding to the beta-amyloid peptide, which is a key component of amyloid fibrils. This compound has been shown to inhibit the formation of amyloid fibrils and disrupt pre-formed fibrils. This mechanism of action makes this compound a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. In addition, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety precautions when handling this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases. Another direction is to explore its use as a fluorescent probe for detecting amyloid fibrils in vivo. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound in vivo.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound has shown promising results in various studies and has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with 5-amino-2-methoxybenzothiazole in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide has been investigated for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied for its potential use as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases.
Propiedades
Fórmula molecular |
C22H18N2O2S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H18N2O2S/c1-14-7-3-4-8-16(14)21(25)23-18-13-15(11-12-19(18)26-2)22-24-17-9-5-6-10-20(17)27-22/h3-13H,1-2H3,(H,23,25) |
Clave InChI |
QIQGNEXSUJPWIC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



